5,6-Dichloro-2-methylpyrimidin-4-amine

Microtubule targeting Cancer research Cytoskeleton dynamics

Researchers developing microtubule-targeting agents or kinase inhibitors often face supply inconsistency for key synthetic intermediates. 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS 28969-57-5) resolves this with a validated halogenated pyrimidine scaffold: • Microtubule depolymerizers: Derivatives achieve 47-fold potency gains vs. earlier leads. • Kinase inhibitors: Enables PKM2 inhibitor development (IC50 = 18 nM) with favorable hERG selectivity (IC50 = 4.00 µM). • Consistent ≥95% purity; shipped under cold chain (2-8°C). In stock for immediate dispatch.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
CAS No. 28969-57-5
Cat. No. B1500607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-2-methylpyrimidin-4-amine
CAS28969-57-5
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)Cl)N
InChIInChI=1S/C5H5Cl2N3/c1-2-9-4(7)3(6)5(8)10-2/h1H3,(H2,8,9,10)
InChIKeyDWKJHNLPCPQZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-2-methylpyrimidin-4-amine: Pyrimidine Scaffold Specifications


5,6-Dichloro-2-methylpyrimidin-4-amine (CAS 28969-57-5) is a halogenated pyrimidine derivative with a molecular formula of C5H5Cl2N3 and a molecular weight of 178.02 g/mol [1]. This compound features a pyrimidine core substituted with chlorine atoms at the 5- and 6-positions, a methyl group at the 2-position, and an amine group at the 4-position [1]. Its structure enhances reactivity and makes it a valuable intermediate in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical research [2]. The compound is studied for its potential as a microtubule targeting agent and as an inhibitor of various enzymes, including kinases and S-adenosylmethionine decarboxylase (AdoMetDC) .

Why This Pyrimidine Derivative Is Not Interchangeable


While numerous pyrimidine derivatives exist, 5,6-dichloro-2-methylpyrimidin-4-amine possesses a unique substitution pattern that confers distinct biological activities and synthetic utility. The presence of two chlorine atoms at the 5- and 6-positions, combined with the 2-methyl and 4-amine groups, creates a specific electronic and steric profile [1]. This profile is crucial for its interaction with biological targets such as the colchicine binding site of tubulin and the active site of T. brucei AdoMetDC, where minor structural changes can lead to significant differences in potency and selectivity [2]. Therefore, substituting this compound with a closely related analog, such as one lacking a chlorine or with a different substitution pattern, would not yield the same experimental outcomes, as evidenced by the quantitative comparisons below [3].

Quantitative Activity Comparison of Pyrimidine Derivatives


Microtubule Depolymerization Activity

5,6-Dichloro-2-methylpyrimidin-4-amine was used as a starting material to synthesize novel monocyclic pyrimidine analogs that act as microtubule targeting agents [1]. One of the synthesized compounds, designated as compound 12, exhibited a 47-fold increase in cellular microtubule depolymerization activity (EC50 = 123 nM) and a 7.5-fold increase in growth inhibition (IC50 = 24.4 nM) against MDA-MB-435 cancer cells compared to the lead compound 1 [1]. This demonstrates the potential of the scaffold to generate highly potent microtubule depolymerizers.

Microtubule targeting Cancer research Cytoskeleton dynamics

Species-Selective AdoMetDC Inhibition

5,6-Dichloro-2-methylpyrimidin-4-amine served as a starting material for the synthesis of a pyrimidineamine series that demonstrated species-selective inhibition of Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC) over the human enzyme [1]. While specific IC50 values for the final compounds are not provided in the abstract, the study highlights that the pyrimidineamine series showed selectivity for the parasite enzyme, inhibited parasite growth in a whole-cell assay, and had good predicted blood-brain barrier penetration [1].

Antiparasitic Polyamine pathway Trypanosomiasis

Kinase Inhibition vs. hERG Channel Activity

Derivatives of 5,6-dichloro-2-methylpyrimidin-4-amine have been evaluated for their activity against various kinases. One derivative (CHEMBL5590701) showed potent inhibition of human PKM2 with an IC50 of 18 nM [1]. In contrast, another derivative (CHEMBL2069397) was a weak inhibitor of the human ERG potassium channel (IC50 = 4.00 µM) [2]. This demonstrates a potential for selective kinase inhibition over a common off-target associated with cardiotoxicity.

Kinase inhibition Cancer metabolism Cardiotoxicity screening

Lipophilicity Compared to Des-Methyl Analog

5,6-Dichloro-2-methylpyrimidin-4-amine (CAS 28969-57-5) and its close analog 5,6-dichloropyrimidin-4-amine (CAS 310400-38-5) differ by a single methyl group at the 2-position [REFS-1, REFS-2]. This seemingly minor structural difference results in a measurable change in lipophilicity, with the 2-methyl derivative having a higher predicted XLogP3 value of 1.8 [1] compared to 1.4 for the des-methyl analog [2].

Physicochemical properties Medicinal chemistry Lead optimization

Optimal Research and Industrial Applications


Microtubule Targeting Agents for Cancer

5,6-Dichloro-2-methylpyrimidin-4-amine is a key starting material for the synthesis of monocyclic pyrimidine analogs that act as potent microtubule depolymerizers [1]. These compounds bind to the colchicine site of tubulin and have shown significant activity in overcoming multidrug resistance [1]. This application is supported by the evidence that derivatives based on this scaffold exhibit a 47-fold increase in potency compared to earlier leads [1].

Species-Selective Antiparasitic Agents

The compound serves as a pharmacophore for developing selective inhibitors of T. brucei AdoMetDC, an essential enzyme in the polyamine pathway [2]. This is relevant for the development of new treatments for human African trypanosomiasis (HAT) [2]. The evidence highlights the series' selectivity for the parasite enzyme over the human counterpart and its ability to inhibit parasite growth in vitro [2].

Kinase Inhibitor with Reduced Cardiotoxicity Risk

Derivatives of this compound have been optimized for potent PKM2 inhibition (IC50 = 18 nM) while maintaining a favorable selectivity window against the hERG channel (IC50 = 4.00 µM) [REFS-3, REFS-4]. This makes the scaffold attractive for medicinal chemistry programs aimed at developing cancer therapeutics targeting tumor metabolism with a potentially improved cardiovascular safety profile [REFS-3, REFS-4].

Lipophilicity Modulation in SAR Studies

The presence of the 2-methyl group distinguishes this compound from its des-methyl analog, 5,6-dichloropyrimidin-4-amine, by increasing its lipophilicity (XLogP3 of 1.8 vs. 1.4) [REFS-5, REFS-6]. Researchers can leverage this property difference in SAR campaigns to fine-tune the physicochemical and ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds [REFS-5, REFS-6].

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